molecular formula C16H16O2S B14396156 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene CAS No. 87415-37-0

1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene

Cat. No.: B14396156
CAS No.: 87415-37-0
M. Wt: 272.4 g/mol
InChI Key: ZYNXWAZUFWJCOF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene is an organic compound that features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene typically involves the reaction of benzenesulfonyl chloride with 2-(1-methylcyclopropyl)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene: Unique due to the presence of both a benzenesulfonyl group and a 1-methylcyclopropyl group.

    Benzenesulfonyl chloride: Lacks the 1-methylcyclopropyl group.

    2-(1-Methylcyclopropyl)benzene: Lacks the benzenesulfonyl group.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the benzenesulfonyl and 1-methylcyclopropyl groups allows for a diverse range of chemical transformations and interactions.

Properties

CAS No.

87415-37-0

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(1-methylcyclopropyl)benzene

InChI

InChI=1S/C16H16O2S/c1-16(11-12-16)14-9-5-6-10-15(14)19(17,18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

ZYNXWAZUFWJCOF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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